(3S)-3-Cyclohexyl-pyrrolidine
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Overview
Description
(S)-3-Cyclohexylpyrrolidine is a chiral organic compound characterized by a pyrrolidine ring substituted with a cyclohexyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Cyclohexylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a cyclohexyl-substituted amine.
Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of (S)-3-Cyclohexylpyrrolidine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance the efficiency and yield of the cyclization process.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Cyclohexylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated reagents (e.g., alkyl halides)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., cyclohexylmethylpyrrolidine)
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
(S)-3-Cyclohexylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-Cyclohexylpyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to distinct biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
®-3-Cyclohexylpyrrolidine: The enantiomer of (S)-3-Cyclohexylpyrrolidine, exhibiting different biological activities.
Cyclohexylamine: A structurally related compound with a simpler amine group instead of the pyrrolidine ring.
Pyrrolidine: The parent compound without the cyclohexyl substitution.
Uniqueness: (S)-3-Cyclohexylpyrrolidine is unique due to its chiral nature and the presence of both a cyclohexyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19N |
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Molecular Weight |
153.26 g/mol |
IUPAC Name |
(3S)-3-cyclohexylpyrrolidine |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m1/s1 |
InChI Key |
PJQCUMVGSKEOMN-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2CCNC2 |
Canonical SMILES |
C1CCC(CC1)C2CCNC2 |
Origin of Product |
United States |
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